molecular formula C30H48O5 B1264946 Panaxadione

Panaxadione

Cat. No. B1264946
M. Wt: 488.7 g/mol
InChI Key: FCAJXFJDFFPHME-KDZRHTKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Panaxadione is a natural product found in Panax ginseng with data available.

Scientific Research Applications

Discovery and Chemical Structure

Panaxadione, a dammarane-type triterpene ketone, was discovered as a new compound isolated from the seeds of Panax ginseng C. A. MEYER. This discovery expanded the chemical diversity of compounds derived from Panax ginseng, which is known for its medicinal properties, particularly in traditional Chinese medicine. The elucidation of panaxadione's structure was based on comprehensive physicochemical evidence, which helped in understanding its potential biological activities (Sugimoto et al., 2009).

Anticancer Activity

Panaxadione and its derivatives, such as panaxadiol, have been studied for their potential in cancer therapy. One study highlighted panaxadiol's ability to inhibit the expression of programmed cell death-ligand 1 (PD-L1) and tumor proliferation in human colon cancer cells. This inhibition is achieved through the suppression of hypoxia-inducible factor (HIF)-1α and STAT3 via various signaling pathways, offering insights into the development of cancer therapeutics (Wang et al., 2020).

Cardiovascular Protection

In the context of cardiovascular health, ginseng saponins, including panaxadiol, have been shown to exert protective effects against myocardial ischemia/reperfusion injury in isolated rat hearts. These effects are mediated by the reduction of oxidative stress markers, indicating the potential of panaxadione derivatives in cardiovascular disease management (Kim & Lee, 2010).

Anti-inflammatory Effects

Panaxadiol has also been noted for its anti-inflammatory properties, particularly in inhibiting IL-1β secretion in macrophages. This effect is linked to the suppression of non-canonical caspase-8 inflammasome and MAPKs, regulated by zinc finger protein 91. Such findings support the use of panaxadiol in treating inflammatory diseases (Wang et al., 2021).

Saponin Diversity and Biological Activities

The genus Panax is known for its rich saponin content, which contributes to its diverse pharmacological activities. A systematic review of the chemical diversity of saponins in Panax species, including panaxadiol, highlights their significant effects on the central nervous system, cardiovascular health, and potential anti-diabetic and anti-tumor properties (Yang et al., 2014).

properties

Product Name

Panaxadione

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(5R,6S,8R,9R,10R,13R,14R,17S)-6-hydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,12-dione

InChI

InChI=1S/C30H48O5/c1-25(2)21(33)10-12-27(5)20-15-18(31)23-17(30(8)14-11-22(35-30)26(3,4)34)9-13-28(23,6)29(20,7)16-19(32)24(25)27/h17,19-20,22-24,32,34H,9-16H2,1-8H3/t17-,19-,20+,22+,23-,24-,27+,28+,29+,30-/m0/s1

InChI Key

FCAJXFJDFFPHME-KDZRHTKCSA-N

Isomeric SMILES

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2C(=O)C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)C

Canonical SMILES

CC1(C2C(CC3(C(C2(CCC1=O)C)CC(=O)C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)O)C

synonyms

panaxadione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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